6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid
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Overview
Description
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid is a complex organic compound that features both indole and hexanoic acid moieties
Preparation Methods
The synthesis of 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid typically involves multiple steps. One common route includes the protection of the amino group of hexanoic acid, followed by the introduction of the indole moiety through an acylation reaction. The benzyloxy group is often used as a protecting group for the indole nitrogen, which can be introduced via a nucleophilic substitution reaction. Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl group in the acyl chain can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. .
Scientific Research Applications
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hexanoic acid chain may facilitate the compound’s binding to lipid membranes, enhancing its cellular uptake and distribution .
Comparison with Similar Compounds
Similar compounds include:
6-aminohexanoic acid: Known for its use in controlling postoperative bleeding.
N-Benzyloxycarbonyl-6-aminohexanoic acid: Used as a protecting group in peptide synthesis.
6-(benzyloxy)-1H-indole-3-carboxylic acid: Studied for its potential biological activities. Compared to these compounds, 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid is unique due to its combined indole and hexanoic acid structure, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(24-13-6-2-5-9-23(27)28)16-25-14-12-19-10-11-20(15-21(19)25)29-17-18-7-3-1-4-8-18/h1,3-4,7-8,10-12,14-15H,2,5-6,9,13,16-17H2,(H,24,26)(H,27,28) |
InChI Key |
RNCRKBRYLFQXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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